3-Pyridyl Regioisomer as the Exclusive Intermediate for RWJ-53308 (Elarofiban), a Clinical-Stage GP IIb/IIIa Antagonist
Methyl (S)-3-amino-3-(3-pyridyl)propanoate, directly derived from 3-amino-3-(3-pyridyl)-1-propanol, is the essential starting material for RWJ‑53308, an orally active platelet fibrinogen receptor antagonist that advanced to clinical evaluation [1]. In contrast, neither the 2-pyridyl nor the 4-pyridyl regioisomer has been reported as a viable intermediate for any GP IIb/IIIa antagonist clinical candidate [2].
| Evidence Dimension | Suitability as GP IIb/IIIa antagonist intermediate |
|---|---|
| Target Compound Data | Key intermediate for RWJ‑53308 (elarofiban), an oral GP IIb/IIIa antagonist selected for clinical development. |
| Comparator Or Baseline | 3-Amino-3-(2-pyridyl)-1-propanol (CAS 1270470‑82‑0) and 3-Amino-3-(4-pyridyl)-1-propanol (CAS 865074‑65‑3): no GP IIb/IIIa antagonist applications reported in the peer-reviewed or patent literature. |
| Quantified Difference | Qualitative but definitive: the 3-pyridyl isomer is the only regioisomer embedded in a clinical-stage GP IIb/IIIa antagonist synthesis; the 2- and 4-pyridyl isomers are unreported for this target class. |
| Conditions | Stereoselective enamine hydrogenation with Pd(OH)₂/C followed by chiral-auxiliary removal; medicinal chemistry program culminating in RWJ‑53308 [1][2]. |
Why This Matters
Procurement of the 3-pyridyl isomer is imperative for any program targeting GP IIb/IIIa; investing in the 2- or 4-pyridyl analogs would mean entering entirely uncharted territory with no precedent for success.
- [1] Zhong, H. et al. An efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate. Tetrahedron Lett. 1999, 40, 7721–7725. DOI: 10.1016/S0040-4039(99)01634-2. View Source
- [2] Costanzo, M. J. et al. Potent, Orally Active GP IIb/IIIa Antagonists Containing a Nipecotic Acid Subunit. Structure−Activity Studies Leading to the Discovery of RWJ‑53308. J. Med. Chem. 1999, 42, 5254–5265. DOI: 10.1021/jm990418h. View Source
